molecular formula C8H7Br2F B2668229 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene CAS No. 1544741-08-3

4-Bromo-2-(1-bromoethyl)-1-fluorobenzene

Cat. No. B2668229
CAS RN: 1544741-08-3
M. Wt: 281.95
InChI Key: XRHIXEGYDZHJOS-UHFFFAOYSA-N
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Description

“4-Bromo-2-(1-bromoethyl)-1-fluorobenzene” is an organic compound that belongs to the alkyl halide family. It is a chemical compound consisting of bromine and fluorine atoms bonded to a benzene ring .

Scientific Research Applications

Electrolyte Additive for Lithium-ion Batteries

4-Bromo-2-fluoromethoxybenzene (BFMB) has been explored as a novel bi-functional electrolyte additive for lithium-ion batteries. It can electrochemically polymerize to form a protective film on the battery's electrode, preventing voltage rise during overcharging. Additionally, it enhances thermal stability and reduces the flammability of the electrolyte without affecting the battery's normal cycling performance, showing potential for improving safety and efficiency in lithium-ion batteries (Zhang Qian-y, 2014).

Radiopharmaceutical Synthesis

The synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene is crucial for 18F-arylation reactions in the development of radiopharmaceuticals. A study comparing different synthesis pathways found symmetrical bis-(4-bromphenyl)iodonium bromide to be the most efficient precursor, highlighting its importance in the preparation of PET imaging agents (J. Ermert et al., 2004).

Organometallic Chemistry and Supramolecular Assemblies

The compound has been used in the synthesis of new ligands and supramolecular assemblies involving Pd(II) and Pt(II). A study demonstrated the synthesis of a rigid fluorinated ligand and its application in creating supramolecular species, providing insights into the factors influencing square/triangle equilibria in these complexes (M. Ferrer et al., 2010).

Organic Synthesis and Catalysis

Research has focused on the ortho-metalation of fluorinated benzene derivatives, leading to the development of novel synthetic routes and catalytic processes. For example, selective ortho-metalation of 1-bromo-2-(1,1-difluoroethyl)-4-fluorobenzene was achieved, facilitating reactions with various electrophiles and extending to Negishi coupling, showcasing the versatility of these compounds in organic synthesis (M. Baenziger et al., 2019).

Fluorinated Compounds in Chemistry

The use of partially fluorinated benzenes, including derivatives of 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene, has been investigated for their role as solvents and ligands in organometallic chemistry. Their unique properties, such as reduced π-electron donation due to fluorine substituents, make them suitable for non-coordinating solvents or as ligands that can be easily displaced, broadening the scope of their application in chemical synthesis and catalysis (S. Pike et al., 2017).

properties

IUPAC Name

4-bromo-2-(1-bromoethyl)-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2F/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHIXEGYDZHJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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